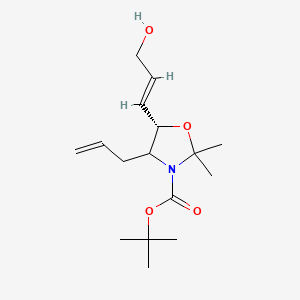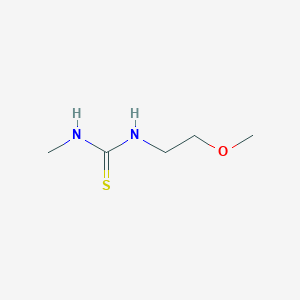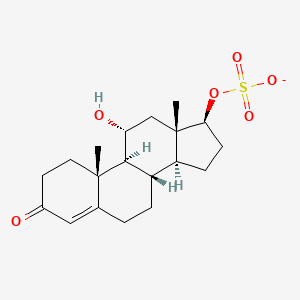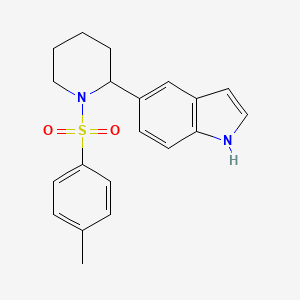
Lewis a pentasaccharide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lewis a pentasaccharide is a complex carbohydrate structure that plays a significant role in various biological processes. It is part of the Lewis antigen family, which includes other related structures such as Lewis b and sialyl-Lewis a. These antigens are involved in cell-cell recognition, signaling, and immune responses. The this compound is composed of five monosaccharide units and is known for its involvement in gastrointestinal cancers and other medical conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Lewis a pentasaccharide involves multiple steps, including the assembly of monosaccharide units through glycosylation reactions. One common method is the use of glycosyl donors and acceptors in the presence of a catalyst such as boron trifluoride etherate (BF3·Et2O) or trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction conditions typically require low temperatures and anhydrous solvents to ensure high yields and selectivity .
Industrial Production Methods: Industrial production of this compound can be achieved through chemo-enzymatic synthesis, which combines chemical and enzymatic steps to produce the desired structure. This method offers high stereoselectivity and economic efficiency. The process involves the preparation of substrates and sugar donors, followed by the use of glycosyltransferases to assemble the pentasaccharide .
Analyse Chemischer Reaktionen
Types of Reactions: Lewis a pentasaccharide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the monosaccharide units, often using reagents like periodic acid.
Reduction: Reduction reactions can be used to convert aldehyde groups to alcohols, typically using sodium borohydride.
Common Reagents and Conditions:
Oxidation: Periodic acid in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Acetic anhydride in pyridine.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the this compound, which can be used for further biological studies and applications .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Lewis a pentasaccharide involves its interaction with specific molecular targets, such as lectins and glycosyltransferases. These interactions can modulate various cellular pathways, including those involved in immune responses and cell signaling. The pentasaccharide can bind to carbohydrate-binding proteins, influencing their activity and downstream effects .
Vergleich Mit ähnlichen Verbindungen
Lewis b: Another member of the Lewis antigen family, differing in the arrangement of its monosaccharide units.
Sialyl-Lewis a: A sialylated version of Lewis a, involved in selectin-mediated cell adhesion.
Lewis x: A related trisaccharide with different biological functions.
Uniqueness: Lewis a pentasaccharide is unique due to its specific structure and its role in gastrointestinal cancers. Its ability to bind strongly to certain bacterial toxins and its involvement in immune responses make it a valuable compound for research and therapeutic applications .
Eigenschaften
Molekularformel |
C32H55NO25 |
|---|---|
Molekulargewicht |
853.8 g/mol |
IUPAC-Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C32H55NO25/c1-7-14(39)17(42)21(46)30(50-7)56-25-12(6-37)54-29(13(33-8(2)38)26(25)57-31-22(47)18(43)15(40)9(3-34)52-31)58-27-16(41)10(4-35)53-32(23(27)48)55-24-11(5-36)51-28(49)20(45)19(24)44/h7,9-32,34-37,39-49H,3-6H2,1-2H3,(H,33,38)/t7-,9+,10+,11+,12+,13+,14+,15-,16-,17+,18-,19+,20+,21-,22+,23+,24+,25+,26+,27-,28?,29-,30-,31-,32-/m0/s1 |
InChI-Schlüssel |
DUKURNFHYQXCJG-JEOLMMCMSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)O)O)CO)CO)O)CO)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine](/img/structure/B15061919.png)
![ethyl (2E)-3-{3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B15061922.png)
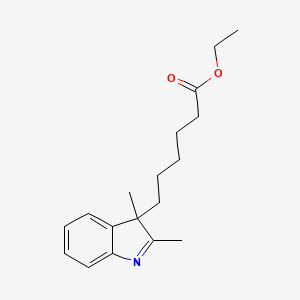
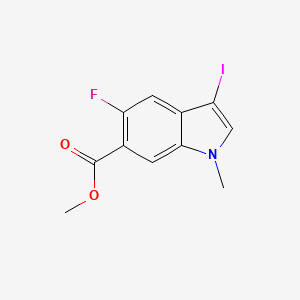

![3-[(6R,13S,19R,22S,25Z,28S,31R,34S,37S)-34-benzyl-19,31-bis[(2S)-butan-2-yl]-25-ethylidene-9-hydroxy-10-(2-hydroxyheptyl)-22,28-bis(hydroxymethyl)-2,5,8,12,18,21,24,27,30,33,36-undecaoxo-1,4,7,11,17,20,23,26,29,32,35-undecazatricyclo[35.3.0.013,17]tetracontan-6-yl]propanamide](/img/structure/B15061947.png)
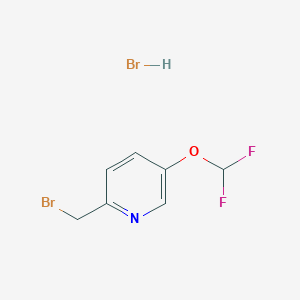
![3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1R,2R)-1,2,3-trihydroxypropyl]-, 1,1-dimethylethyl ester, (4R,5R)-](/img/structure/B15061957.png)
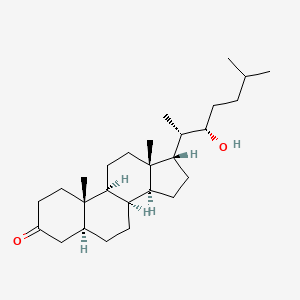
![1-[(1R,6S)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B15061971.png)
